molecular formula C19H16N2O3S B3482396 N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B3482396
M. Wt: 352.4 g/mol
InChI Key: UNQMKBFRKJBLKR-UHFFFAOYSA-N
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Description

N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines a thiazole ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with thiazole and benzodioxole moieties exhibit promising anticancer properties. Specifically, derivatives of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide have shown efficacy in inhibiting cancer cell proliferation. For instance, studies demonstrated that modifications to the benzodioxole ring can enhance the cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their ability to combat bacterial and fungal infections. Preliminary studies suggest that this compound exhibits significant inhibitory effects against pathogenic microorganisms. The mechanism of action is believed to involve disruption of microbial cell membranes .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests its application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Organic Electronics

This compound has been explored for its electronic properties in organic semiconductors. Its unique molecular structure allows for effective charge transport and stability in organic photovoltaic devices. Research indicates that incorporating this compound into polymer matrices enhances the efficiency of solar cells .

Fluorescent Probes

The compound's photophysical properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes in real-time. Studies have demonstrated its application in tracking cellular uptake and distribution in live cells .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows chemists to create a variety of derivatives with tailored properties for specific applications. This versatility is particularly useful in the development of new pharmaceuticals and agrochemicals .

Biochemical Assays

In biochemical research, this compound is utilized in assays to study enzyme activity and inhibition. Its interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets. Case studies have shown its effectiveness in screening for inhibitors against key enzymes involved in disease processes .

Mechanism of Action

The mechanism of action of N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)FORMAMIDE
  • N-(3,4-DIMETHYLPHENYL)CYCLOHEXANECARBOXAMIDE
  • 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[(1S)-2-HYDROXY-1-METHYLETHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Uniqueness

N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic compound belonging to the thiazole family. Its unique structure contributes to a variety of biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a thiazole ring and a benzodioxole moiety. The molecular formula is C18H18N2O2SC_{18}H_{18}N_2O_2S with a molecular weight of 342.47 g/mol. The compound exhibits characteristics typical of thiazole derivatives, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC18H18N2O2S
Molecular Weight342.47 g/mol
LogP5.4834
Polar Surface Area33.104 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the condensation of substituted benzaldehydes with thiosemicarbazide followed by cyclization to form the thiazole ring. The final acylation step incorporates the benzodioxole moiety under basic conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can inhibit enzymes involved in the biosynthesis of essential biomolecules. This inhibition leads to antimicrobial and anticancer effects by disrupting metabolic pathways in target organisms or cells.
  • Receptor Modulation : The compound may modulate receptor activity, affecting various signaling pathways crucial for cell survival and proliferation .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains in vitro. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values indicate potent activity compared to standard chemotherapeutic agents .

Case studies reveal that treatment with this compound induces apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways .

Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AntimicrobialSignificant inhibitionVarious bacterial strains
AnticancerCytotoxic against multiple linesMCF-7, A549, HepG2

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
  • Cancer Cell Line Study : In a comparative analysis against standard treatments like doxorubicin, this compound demonstrated superior IC50 values in inhibiting proliferation in MCF-7 cells, suggesting its potential as an alternative therapeutic agent .

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-11-3-4-13(7-12(11)2)15-9-25-19(20-15)21-18(22)14-5-6-16-17(8-14)24-10-23-16/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQMKBFRKJBLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

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